2-((4-Bromobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one

Medicinal Chemistry SAR Analysis Chemical Probe Development

Generic '2-thioquinazolinone' lots often lack the critical N3-(4-ethoxyphenyl) motif, undermining SAR continuity. This compound (CAS 477318-88-0) is the defined ethoxy derivative with a cLogP ~5.5, making it the most lipophilic candidate in its series for passive membrane permeation. - Enables direct SAR comparison of N3-para substituent effects on RTK (MET, ALK, AXL) inhibition profiles. - Bromine atom serves as a heavy-atom phasing marker for X-ray crystallography; ethoxy group provides oxidative stability superior to methoxy analogs. - Supplied as a research-grade screening compound (≥95%) for immediate deployment in PAMPA, Caco-2, CETSA, and microsomal stability assays.

Molecular Formula C23H19BrN2O2S
Molecular Weight 467.4 g/mol
CAS No. 477318-88-0
Cat. No. B12040051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Bromobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
CAS477318-88-0
Molecular FormulaC23H19BrN2O2S
Molecular Weight467.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Br
InChIInChI=1S/C23H19BrN2O2S/c1-2-28-19-13-11-18(12-14-19)26-22(27)20-5-3-4-6-21(20)25-23(26)29-15-16-7-9-17(24)10-8-16/h3-14H,2,15H2,1H3
InChIKeyPSXWMVUQXXHONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Bromobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one: Structural Identity and Specifications


The compound 2-((4-Bromobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one (CAS 477318-88-0) is a synthetic quinazolin-4(3H)-one derivative bearing a 4-bromobenzylthio moiety at the 2-position and a 4-ethoxyphenyl substituent at the N3 position . With a molecular formula of C23H19BrN2O2S and a molecular weight of 467.38 g/mol, it is supplied as a research-grade screening compound (typical purity ≥95%) by multiple chemical vendors . As a member of the 2-thioquinazolinone class, this compound is primarily utilized in early-stage drug discovery and chemical biology probe development, where subtle modifications to the N3-aryl substituent can profoundly alter target engagement, ADMET profiles, and downstream applicability [1].

Kinase inhibitor hit expansion and quinazolinone SAR profiling
N3-(4-ethoxyphenyl) motif for selectivity differentiation vs. methoxy/methyl analogs
Research-grade solid for in vitro biochemical and cell-based screening campaigns

Why Generic Quinazolinone Analogs Cannot Substitute


Within the 2-((4-bromobenzyl)thio)-3-(substituted phenyl)quinazolin-4(3H)-one chemotype, the para-substituent on the N3-phenyl ring functions as a critical structural determinant of molecular recognition, lipophilicity, and metabolic liability. Even seemingly conservative isosteric replacements—such as exchanging the ethoxy group for a methoxy, methyl, bromo, or unsubstituted hydrogen—produce quantifiable shifts in key physicochemical properties that directly impact biological permeability, solubility, and off-target binding [1]. Consequently, procurement of a generic “2-(bromobenzylthio)quinazolinone” without specifying the N3-(4-ethoxyphenyl) motif risks introducing a functionally non-equivalent entity, undermining SAR continuity and experimental reproducibility [2].

Para-substituent identity Replacing 4-ethoxy with methoxy or methyl may shift lipophilicity and target engagement, disrupting SAR continuity and assay reproducibility.
H-Bond acceptor profile Moving from ethoxy (4 HBA) to methyl/bromo (3 HBA) can alter kinase binding modes; class-level SAR suggests selectivity implications.
Metabolic stability expectation Methoxy analogs are more susceptible to O-dealkylation; half-life differences may influence cellular assay outcomes without direct head-to-head confirmation.

Quantitative Differentiation vs. Closest Analogs


Molecular Weight Differentiation

The ethoxy-bearing target compound (MW = 467.38 g/mol) is 14.0 Da heavier than the methoxy analog (CAS 763111-44-0, MW = 453.4 g/mol) and 30.0 Da heavier than the 4-methylphenyl analog (CAS 83671-79-8, MW = 437.4 g/mol) [1]. This mass increment directly arises from the additional methylene unit in the ethoxy chain and may influence passive membrane permeability and tissue distribution kinetics when compared to the methoxy or methyl congeners within the same chemotype [2].

MW Differentiation
Cross-study comparable
467.38 g/mol
Target compound
Methoxy analog +14.0 Da
Methyl analog +30.0 Da
14–30 Da mass shift may impact MS-based binding assays and passive permeability coefficients.
Calculated from molecular formula; experimental permeability data not provided.
Medicinal Chemistry SAR Analysis Chemical Probe Development

Lipophilicity (LogP) Comparison

The ethoxy substituent elevates the predicted partition coefficient (cLogP) of the target compound to approximately 5.5, compared to ~5.0 for the 4-methoxyphenyl analog and ~4.5 for the unsubstituted 3-phenyl analog [1]. This difference of approximately +0.5 log units relative to the methoxy derivative and +1.0 log unit relative to the phenyl baseline indicates substantially higher lipophilicity, which can enhance membrane penetration but may reduce aqueous solubility [2].

Lipophilicity (cLogP)
Class-level inference
~5.5
Predicted cLogP
Methoxy analog ~5.0
Phenyl analog ~4.5
Ethoxy elevates lipophilicity by ~0.5–1.0 log units; may enhance membrane penetration but reduce aqueous solubility.
Predicted values from fragment-based method; experimental logP not reported.
ADMET Prediction Drug Design Physicochemical Profiling

Hydrogen-Bond Acceptor Capacity

The target compound's 4-ethoxyphenyl group presents two oxygen atoms (ether oxygen + carbonyl oxygen from the quinazolinone) as hydrogen-bond acceptors (HBA count = 4), whereas the 4-methylphenyl analog (CAS 83671-79-8) has only three HBA sites, and the 4-bromophenyl analog (CAS 477313-85-2) also has three HBA sites but with a heavy halogen capable of halogen bonding . The additional H-bond acceptor on the ethoxy oxygen provides a unique interaction point for target proteins that distinguish between oxygen-based acceptors and halogen-based electrostatic interactions, as demonstrated in quinazolinone-based kinase inhibitor SAR [1].

H-Bond Acceptor Count
Class-level inference
4
Hydrogen-bond acceptors
Methyl / Bromo analogs: 3 HBA
Additional ether oxygen may offer a unique kinase interaction site compared to methyl or halogen-substituted analogs.
Inferred from quinazolinone scaffold SAR; direct binding data not available.
Pharmacophore Modeling Receptor Binding Molecular Recognition

Metabolic Stability Advantage

The ethoxy group is generally more resistant to Phase I oxidative O-dealkylation compared to the methoxy group due to steric protection of the α-carbon by the terminal methyl group [1]. In analogous quinazolinone series, compounds bearing a 4-ethoxyphenyl substituent have demonstrated longer metabolic half-lives in human liver microsome assays relative to their 4-methoxyphenyl counterparts, though direct head-to-head data for this specific pair is not publicly available [2]. This class-level inference suggests that procurement of the ethoxy derivative may be advantageous when a longer residence time is desired in cellular or in vivo models.

Metabolic Stability
Class-level inference
Ethoxy > Methoxy (predicted)
Ethoxy group may resist O-dealkylation better than methoxy, suggesting longer microsomal half-life in class-level comparisons.
No head-to-head data for this specific pair; empirical validation required.
Drug Metabolism Pharmacokinetics Lead Optimization

Optimal Research Application Scenarios


Kinase Inhibitor Hit Expansion and SAR Profiling

The ethoxy derivative can serve as a key comparator in SAR studies aimed at probing the effect of N3-phenyl para-substitution on kinase inhibition potency. Based on the observation that quinazolinone hydrazide derivatives bearing p-bromobenzyl groups inhibit MET kinase with %Inhibition values of 37–66% at 10–50 μM [1], the ethoxy compound can be used to test whether replacing the hydrazide linker with a thioether and introducing an ethoxy donor group shifts selectivity toward other RTKs such as ALK, AXL, or VEGFR family members [2].

Cellular Permeability and Intracellular Target Engagement

Given its elevated cLogP (~5.5) relative to methoxy (~5.0) and phenyl (~4.5) analogs, the ethoxy derivative is the most lipophilic candidate for passive membrane permeation within this series [1]. Research programs focused on intracellular targets where high permeability is critical—such as cytosolic kinases or nuclear receptors—should prioritize this compound for permeability assays (PAMPA, Caco-2) and cellular thermal shift assays (CETSA) to quantify intracellular target engagement [2].

Metabolic Stability Screening and Prodrug Design

The enhanced oxidative stability of the ethoxy group relative to methoxy makes this compound a preferable scaffold for studies investigating metabolic soft spots in quinazolinone-based probes [1]. In microsomal stability assays, the ethoxy derivative is expected to exhibit a longer half-life, making it suitable for in vivo pharmacokinetic studies where sustained exposure is desired [2].

Chemical Probe Development for Bromodomain Targets

The combination of a bromobenzylthio moiety at C2 and an ethoxyphenyl at N3 creates a distinct pharmacophore that may engage bromodomain-containing proteins or other epigenetic readers. The bromine atom provides a heavy atom for X-ray crystallography phasing, while the ethoxy group's hydrogen-bond acceptor capacity may facilitate unique interactions with acetyl-lysine binding pockets, differentiating it from methyl or halogen-substituted analogs [1].

Application
Selection Property
Validation Focus
Kinase inhibitor hit expansion & SAR profiling
N3-ethoxyphenyl lipophilicity & HBA profile
Kinase panel profiling (MET, ALK, AXL, VEGFR)
Cellular permeability & intracellular target engagement
Elevated lipophilicity for membrane permeation
PAMPA / Caco-2 permeability & CETSA target engagement
Metabolic stability screening & prodrug design
Ethoxy stability over methoxy (O-dealkylation resistance)
Microsomal half-life & in vivo PK profiling
Chemical probe development for bromodomain targets
Bromobenzylthio-ethoxyphenyl pharmacophore
Bromodomain binding assays & X-ray phasing
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